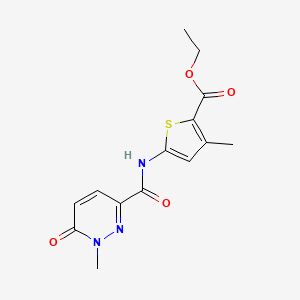

Ethyl 3-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiophene-2-carboxylate

CAS No.: 1327460-41-2

Cat. No.: VC4148534

Molecular Formula: C14H15N3O4S

Molecular Weight: 321.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1327460-41-2 |

|---|---|

| Molecular Formula | C14H15N3O4S |

| Molecular Weight | 321.35 |

| IUPAC Name | ethyl 3-methyl-5-[(1-methyl-6-oxopyridazine-3-carbonyl)amino]thiophene-2-carboxylate |

| Standard InChI | InChI=1S/C14H15N3O4S/c1-4-21-14(20)12-8(2)7-10(22-12)15-13(19)9-5-6-11(18)17(3)16-9/h5-7H,4H2,1-3H3,(H,15,19) |

| Standard InChI Key | RNOWSAJUPHEJDP-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C=C(S1)NC(=O)C2=NN(C(=O)C=C2)C)C |

Introduction

Ethyl 3-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiophene-2-carboxylate is a complex organic compound with a specific molecular structure. It is characterized by its molecular formula, C14H15N3O4S, and a molecular weight of 321.35 g/mol . This compound combines elements of pyridazine and thiophene rings, making it a unique molecule with potential applications in various fields, including pharmaceuticals and materials science.

Synthesis and Preparation

The synthesis of Ethyl 3-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiophene-2-carboxylate typically involves multi-step reactions, including the formation of the pyridazine and thiophene rings, followed by their coupling through an amide bond. Detailed synthesis protocols may vary depending on the specific conditions and reagents used.

Potential Applications

Given its complex structure, Ethyl 3-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiophene-2-carboxylate may have applications in pharmaceutical research, particularly in the development of new drugs with unique biological activities. The presence of both pyridazine and thiophene rings suggests potential for interaction with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume